2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid
Overview
Description
2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid (2-CMTB) is an organic compound with a unique structure and properties that make it a useful tool for scientific research. It is a member of the carbamate family of compounds, which are characterized by the presence of a carbamate group (a nitrogen atom covalently bonded to two oxygen atoms). 2-CMTB has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry.
Scientific Research Applications
Synthesis and Characterization
- A study detailed the synthesis and characterization of carbamoyl glycose substituted acrylic acid and benzoic acid-RE coordination complexes. These complexes were synthesized with yields of 60% to 80% and had a stable nine coordination structure involving carboxylates and amide carbonyls of the ligands (Jiang Tao, 2012).
Environmental Applications
- Carbamoyl benzoic acids have been used in wastewater treatment, specifically in coagulation-flocculation processes. They demonstrated potential in binding metallic ions like Pb2+, Cu2+, and Hg2+ under specific conditions, suggesting their effectiveness in heavy metal removal from wastewater (Martinez-Quiroz et al., 2017).
Biochemical Studies
- Research on carbazole containing pyrazoline-benzothiazole derivatives, which include similar structural elements, showed potential as fluorescent chemosensors for the detection of metal ions like Cu2+, Fe3+, and Fe2+ (Asiri et al., 2019).
- Another study focused on the unexpected formation of a carbamoyl-benzoic acid derivative in the synthesis of 2′,3′-diphenyl-3H-spiro[[2]benzofuran-1,4′-imidazole]-3,5′(3′H)-dione nucleus, highlighting the versatility and unpredictability of reactions involving these compounds (Rodríguez et al., 2022).
Future Directions
properties
IUPAC Name |
2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-7-8(2)22-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15(20)21/h3-6H,1-2H3,(H2,16,18)(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDHGPIIGVNSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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